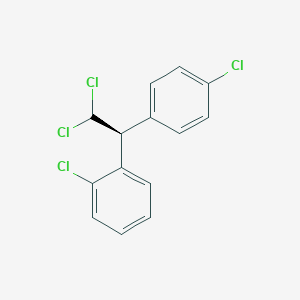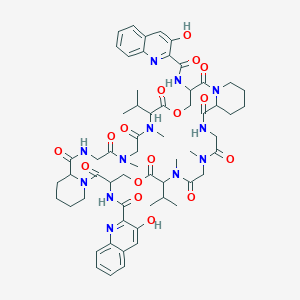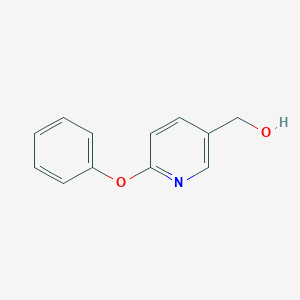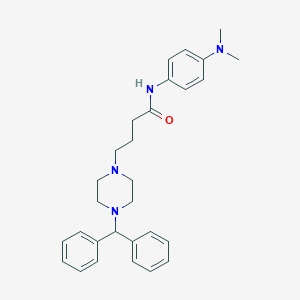
1-Piperazinebutanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinebutanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)-, commonly known as Compound X, is a synthetic compound used in scientific research. It is a potent and selective antagonist of a specific receptor in the brain, making it useful in studying the mechanisms of certain neurological disorders.
Mechanism Of Action
Compound X works by binding to and blocking the 5-HT2C receptor, which is a type of serotonin receptor. This receptor is found in the brain and is involved in the regulation of mood, appetite, and sleep. By blocking this receptor, Compound X can alter the activity of certain neurotransmitters, leading to changes in behavior and mood.
Biochemical And Physiological Effects
The biochemical and physiological effects of Compound X are still being studied. However, it has been shown to affect the levels of certain neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. These changes can lead to alterations in mood, appetite, and sleep patterns.
Advantages And Limitations For Lab Experiments
One advantage of using Compound X in lab experiments is its potency and selectivity for the 5-HT2C receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other serotonin receptors. However, one limitation is that the long-term effects of Compound X on the brain and behavior are not well understood.
Future Directions
There are several potential future directions for research involving Compound X. One area of interest is its potential use in the treatment of mood disorders such as depression and anxiety. Additionally, researchers may explore the effects of Compound X on other neurotransmitter systems and receptors in the brain. Finally, studies may investigate the long-term effects of Compound X on behavior and brain function.
Synthesis Methods
The synthesis of Compound X involves several steps, including the reaction of piperazine with butyric anhydride, followed by the reaction of the resulting compound with 4-(dimethylamino)benzaldehyde and benzhydrol. The final product is then purified through recrystallization.
Scientific Research Applications
Compound X has been used in a variety of scientific studies, particularly in the field of neuroscience. It has been shown to be a potent antagonist of the 5-HT2C receptor, which is involved in the regulation of mood, appetite, and sleep. As such, Compound X has been used to study the mechanisms of depression, anxiety, and other mood disorders.
properties
CAS RN |
107314-46-5 |
|---|---|
Product Name |
1-Piperazinebutanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- |
Molecular Formula |
C29H36N4O |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
4-(4-benzhydrylpiperazin-1-yl)-N-[4-(dimethylamino)phenyl]butanamide |
InChI |
InChI=1S/C29H36N4O/c1-31(2)27-17-15-26(16-18-27)30-28(34)14-9-19-32-20-22-33(23-21-32)29(24-10-5-3-6-11-24)25-12-7-4-8-13-25/h3-8,10-13,15-18,29H,9,14,19-23H2,1-2H3,(H,30,34) |
InChI Key |
ZWNGUUDUVDOKPH-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Other CAS RN |
107314-46-5 |
synonyms |
1-Piperazinebutanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl) - |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Azabicyclo[4.1.0]heptane,2-methyl-5-(1-methylethyl)-,[1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI)](/img/structure/B10716.png)
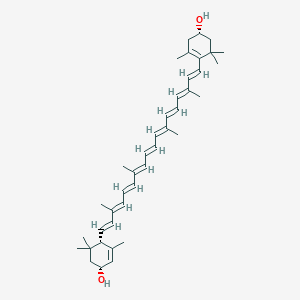
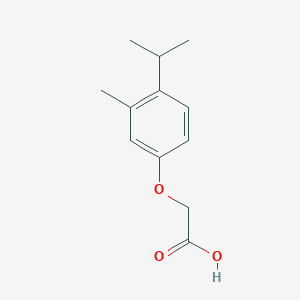
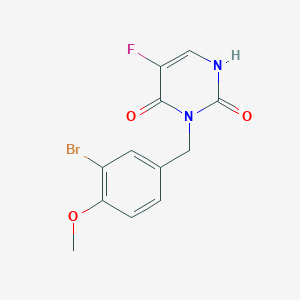
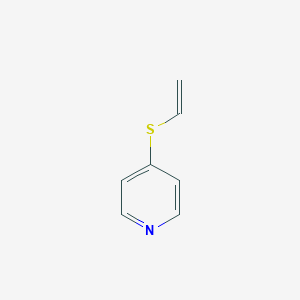
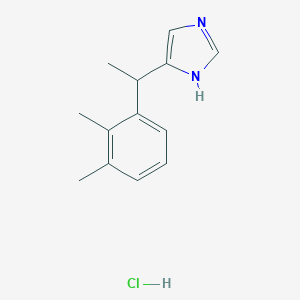
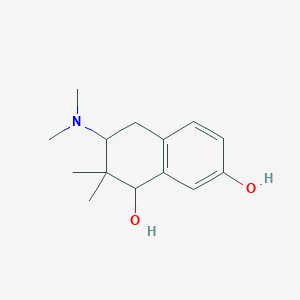
![5-Chloro-6,6-dimethylspiro[2.3]hexan-4-one](/img/structure/B10728.png)
![1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B10729.png)
